molecular formula C19H18ClNO2 B3036982 (1Z,4E)-2-(4-chlorophenoxy)-5-(dimethylamino)-1-phenylpenta-1,4-dien-3-one CAS No. 400088-53-1

(1Z,4E)-2-(4-chlorophenoxy)-5-(dimethylamino)-1-phenylpenta-1,4-dien-3-one

Cat. No. B3036982
CAS RN: 400088-53-1
M. Wt: 327.8 g/mol
InChI Key: JFDSVFCFRDKETD-OZGAEJQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z,4E)-2-(4-chlorophenoxy)-5-(dimethylamino)-1-phenylpenta-1,4-dien-3-one, also known as chlorphenoxamine, is a synthetic chemical compound that has been used in laboratory experiments for a variety of purposes. Its structure and properties have been extensively studied in order to better understand its potential applications and effects. In

Scientific Research Applications

  • Photophysical Properties and Applications :

    • Chalcone derivatives, including compounds similar to the one , exhibit interesting photophysical properties such as excited state charge transfer, fluorogenic solvent selectivity, and solvatochromic behavior. These properties have potential applications in developing materials for nonlinear optics and other photonics-related applications (Bhattacharyya, Makhal, & Guchhait, 2019).
  • Molecular Structure Analysis :

    • Studies focusing on the molecular structure, solvatochromic behavior, and crystal structure of related compounds provide insights into their chemical behavior and potential applications in materials science (Bogdanov et al., 2019).
  • Potential in Drug Delivery Systems :

    • Research has been conducted on incorporating similar compounds into poly(lactic acid) (PLA) membranes, indicating potential applications in controlled drug release systems and tissue engineering (Alcántara Blanco, Urdaneta, & Sabino, 2020).
  • Nonlinear Optical Properties :

    • Compounds with structures related to "(1Z,4E)-2-(4-chlorophenoxy)-5-(dimethylamino)-1-phenylpenta-1,4-dien-3-one" have been studied for their nonlinear optical properties, which are crucial for applications in photonic devices like optical limiters (Rahulan et al., 2014).

properties

IUPAC Name

(1Z,4E)-2-(4-chlorophenoxy)-5-(dimethylamino)-1-phenylpenta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-21(2)13-12-18(22)19(14-15-6-4-3-5-7-15)23-17-10-8-16(20)9-11-17/h3-14H,1-2H3/b13-12+,19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDSVFCFRDKETD-OZGAEJQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(=CC1=CC=CC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z,4E)-2-(4-chlorophenoxy)-5-(dimethylamino)-1-phenylpenta-1,4-dien-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(1Z,4E)-2-(4-chlorophenoxy)-5-(dimethylamino)-1-phenylpenta-1,4-dien-3-one

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